molecular formula C26H46N4O8 B14780781 tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;hemi(oxalic acid)

Cat. No.: B14780781
M. Wt: 542.7 g/mol
InChI Key: CTUDHHVMYKWBHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs or as a tool to investigate biological pathways .

Medicine

In medicine, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate is explored for its potential therapeutic properties. It may be used in the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H46N4O8

Molecular Weight

542.7 g/mol

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate;oxalic acid

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)

InChI Key

CTUDHHVMYKWBHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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